molecular formula C30H24ClN5O2S B2948009 N-(4-(1-(6-chloro-4-phenylquinazolin-2-yl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide CAS No. 865616-39-3

N-(4-(1-(6-chloro-4-phenylquinazolin-2-yl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

Numéro de catalogue: B2948009
Numéro CAS: 865616-39-3
Poids moléculaire: 554.07
Clé InChI: DOMNNGJGHUMACL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(4-(1-(6-Chloro-4-phenylquinazolin-2-yl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a sophisticated synthetic organic compound designed for advanced chemical and pharmacological research. Its molecular architecture integrates a quinazoline core, a well-known privileged scaffold in medicinal chemistry, with a dihydropyrazole linker and a methanesulfonamide group. The quinazoline pharmacophore is frequently associated with kinase inhibition, and similar compounds have been investigated as potent and selective inhibitors of various protein kinases, such as those in the VEGFR and EGFR families , which are critical targets in oncology and angiogenesis research. The specific substitution pattern, including the 6-chloro and 4-phenyl groups on the quinazoline ring, is typically engineered to optimize binding affinity and selectivity within the ATP-binding pocket of target enzymes. The incorporation of the dihydropyrazole moiety, a five-membered heterocycle, often contributes to molecular planarity and can influence the compound's conformational stability. This complex structure is intended for use in high-throughput screening assays , structure-activity relationship (SAR) studies to refine drug-like properties, and in vitro investigations into cellular signaling pathways. Researchers can utilize this compound as a key intermediate or a reference standard in the development of novel therapeutic agents. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Propriétés

IUPAC Name

N-[4-[2-(6-chloro-4-phenylquinazolin-2-yl)-3-phenyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H24ClN5O2S/c1-39(37,38)35-24-15-12-20(13-16-24)27-19-28(21-8-4-2-5-9-21)36(34-27)30-32-26-17-14-23(31)18-25(26)29(33-30)22-10-6-3-7-11-22/h2-18,28,35H,19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOMNNGJGHUMACL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CC=C3)C4=NC5=C(C=C(C=C5)Cl)C(=N4)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H24ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

554.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

N-(4-(1-(6-chloro-4-phenylquinazolin-2-yl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide, with CAS number 865616-39-3, is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, exploring various studies and findings related to its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of N-(4-(1-(6-chloro-4-phenylquinazolin-2-yl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is C30H24ClN5O2S, with a molecular weight of 554.1 g/mol. The compound features a quinazoline core, which is known for its diverse biological activities, particularly in medicinal chemistry.

PropertyValue
Molecular FormulaC30H24ClN5O2S
Molecular Weight554.1 g/mol
CAS Number865616-39-3

Antimicrobial Activity

Research indicates that compounds containing pyrazolone and quinazoline moieties exhibit significant antimicrobial properties. For instance, studies have shown that pyrazolone derivatives can effectively inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli . The presence of specific substituents on the pyrazolone ring enhances these inhibitory effects.

In a comparative study, several pyrazolone analogues demonstrated varying degrees of antibacterial activity, with some achieving minimum inhibitory concentration (MIC) values as low as 0.39 mg/mL against Klebsiella pneumoniae . This suggests that the structural modifications in N-(4-(1-(6-chloro-4-phenylquinazolin-2-yl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide may similarly potentiate its antimicrobial efficacy.

Anticancer Activity

The quinazoline scaffold is also recognized for its anticancer properties. Compounds derived from quinazolines have been reported to inhibit various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. Specific derivatives have shown promising results in inhibiting tumor growth in vitro and in vivo .

In particular, the incorporation of sulfonamide groups has been linked to enhanced anticancer activity through mechanisms such as inhibition of carbonic anhydrase and modulation of nitric oxide synthase pathways .

Structure-Activity Relationship (SAR)

The SAR studies on similar compounds suggest that the presence of electron-withdrawing groups (like chlorine) and specific functional groups (such as methanesulfonamide) significantly influence the biological activity of these compounds. For example, modifications that enhance lipophilicity or improve binding affinity to target enzymes can lead to increased potency against microbial and cancerous cells .

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial activity of several pyrazolone derivatives, including those with similar structural features to N-(4-(1-(6-chloro-4-phenylquinazolin-2-yl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide. The results indicated that specific substitutions led to enhanced activity against Gram-positive and Gram-negative bacteria. The study concluded that structural optimization could yield more effective antimicrobial agents .

Study on Anticancer Potential

Another investigation focused on the anticancer properties of quinazoline derivatives. It was found that certain analogues exhibited significant cytotoxicity against breast cancer cell lines. The study highlighted the importance of functional group positioning in maximizing therapeutic effects while minimizing toxicity .

Comparaison Avec Des Composés Similaires

Structural Analog: Thiophene-Substituted Derivative

A closely related compound, N-(4-(1-(6-chloro-4-phenylquinazolin-2-yl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide (), replaces the 5-phenyl group with a 5-(thiophen-2-yl) moiety. Key differences include:

Property Target Compound (Phenyl Substituent) Thiophene Analog ()
Molecular Weight ~600 g/mol (estimated) ~590 g/mol (estimated)
Aromatic System Phenyl (electron-rich) Thiophene (polarizable, π-sulfur)
LogP (Lipophilicity) Higher (due to phenyl hydrophobicity) Lower (thiophene’s polarity)
Bioactivity Potential kinase inhibition Possible enhanced binding via sulfur interactions
  • Solubility : The methanesulfonamide group in both compounds enhances aqueous solubility, but the thiophene analog may exhibit better solubility in polar solvents due to its heterocyclic nature.

Comparison with Other Quinazoline Derivatives

Quinazoline-based drugs like Gefitinib (an EGFR inhibitor) share the quinazoline core but differ in substituents:

Property Target Compound Gefitinib
Core Structure 6-chloro-4-phenylquinazoline 4-anilinoquinazoline
Key Substituents Dihydropyrazole, sulfonamide Morpholinoethoxy group
Bioactivity Target Kinase inhibition (hypothetical) EGFR tyrosine kinase
Selectivity Undetermined High EGFR specificity

Computational Analysis Using Multiwfn

Wavefunction analysis via Multiwfn () could elucidate electronic differences between the target compound and its analogs:

  • Electrostatic Potential (ESP): The thiophene analog may show localized negative charge near sulfur, enhancing interactions with cationic residues in biological targets.
  • Electron Localization Function (ELF) : The phenyl-substituted compound likely exhibits stronger aromatic electron delocalization, favoring π-π stacking with protein aromatic residues .

Research Findings and Implications

Substituent Impact on Bioactivity

  • Phenyl vs. Thiophene : Thiophene’s sulfur atom may improve binding affinity in enzymes with sulfur-accepting pockets (e.g., cytochrome P450), whereas the phenyl group could enhance membrane permeability due to higher lipophilicity .
  • Methanesulfonamide: This group’s electron-withdrawing nature may stabilize the quinazoline core, reducing metabolic degradation compared to non-sulfonamide analogs.

Q & A

Q. What are the optimal synthetic routes for preparing this compound, and how can purity be ensured during scale-up?

The synthesis involves multi-step protocols, typically starting with condensation of substituted quinazoline and pyrazole precursors. Key steps include:

  • Cyclocondensation of 6-chloro-4-phenylquinazolin-2-amine with a phenyl-substituted dihydropyrazole intermediate under acidic conditions (e.g., HCl/EtOH) .
  • Sulfonamide coupling using methanesulfonyl chloride in the presence of a base like triethylamine to functionalize the aromatic amine group .
  • Purity control : Use HPLC (e.g., Chromolith columns for high-resolution separation) and NMR to monitor intermediates. For scale-up, optimize solvent systems (e.g., DMF/water mixtures) to minimize byproducts .

Q. How can the compound’s structural integrity and stereochemistry be validated post-synthesis?

  • X-ray crystallography is critical for confirming the dihydro-1H-pyrazole ring conformation and sulfonamide orientation, as seen in related pyrazole-triazole hybrids .
  • 2D NMR (e.g., HSQC, NOESY) resolves regiochemical ambiguities, particularly for distinguishing between 4,5-dihydro-1H-pyrazole tautomers .
  • Mass spectrometry (HRMS) ensures molecular formula accuracy (e.g., [M + Na]+ adducts for precise mass matching) .

Q. What preliminary assays are recommended to assess biological activity?

  • Enzyme inhibition assays : Test against kinase targets (e.g., Pfmrk) using fluorescence polarization or radiometric assays .
  • Cellular permeability : Use Caco-2 monolayers or PAMPA to evaluate membrane penetration, adjusting logP via substituent modifications (e.g., chloro vs. fluoro groups) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize target affinity while minimizing off-target effects?

  • Core modifications : Replace the quinazoline moiety with pyrimidine or triazole rings to assess impact on binding (see analogues in ).
  • Substituent screening : Systematically vary the phenyl and chloro groups at positions 4 and 6 of the quinazoline core. Use molecular docking (e.g., AutoDock Vina) to predict interactions with ATP-binding pockets .
  • Selectivity profiling : Compare IC50 values across related kinases (e.g., CDK2, EGFR) to identify selective inhibitors .

Q. What strategies mitigate contradictions in biological data (e.g., high in vitro potency vs. low in vivo efficacy)?

  • Metabolic stability : Perform microsomal stability assays (e.g., rat liver microsomes) to identify metabolic hotspots (e.g., sulfonamide hydrolysis). Introduce deuterium or methyl groups to block degradation .
  • Pharmacokinetic modeling : Use allometric scaling from rodent data to predict human half-life, adjusting formulations (e.g., PEGylation) for sustained release .

Q. How can in silico methods enhance the design of derivatives with improved solubility and bioavailability?

  • Solubility prediction : Apply the General Solubility Equation (GSE) with computed logP and melting point data .
  • Co-crystal engineering : Screen co-formers (e.g., succinic acid) to enhance aqueous solubility without altering pharmacophores .

Q. What experimental controls are essential for validating target engagement in cellular models?

  • Negative controls : Use inactive enantiomers or structurally related but inert compounds (e.g., O-1302 analogues ).
  • Genetic knockdown : Combine siRNA-mediated target silencing with compound treatment to confirm on-mechanism effects .

Notes for Experimental Design

  • Reproducibility : Standardize reaction conditions (e.g., inert atmosphere for moisture-sensitive steps) .
  • Data validation : Cross-validate HPLC purity with orthogonal techniques like capillary electrophoresis .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.